molecular formula C16H18N4O3 B2666079 N-(5-methyl-1,2-oxazol-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide CAS No. 1226439-61-7

N-(5-methyl-1,2-oxazol-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B2666079
CAS No.: 1226439-61-7
M. Wt: 314.345
InChI Key: ZGQZJQPAVNAOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide is a synthetic heterocyclic compound designed for research and development purposes. This molecule features a complex structure comprising a piperidine-4-carboxamide core that is substituted with both a 5-methyl-1,2-oxazol-3-yl group and a pyridine-2-carbonyl moiety . The integration of these distinct heterocyclic systems—the isoxazole and the pyridine—into a single architecture is of significant interest in medicinal chemistry, as such scaffolds are commonly found in a wide spectrum of biologically active compounds and are known to facilitate diverse intermolecular interactions with biological targets . Heterocyclic compounds are fundamental in modern drug discovery, with over 85% of all FDA-approved drugs containing a heterocyclic moiety, underscoring their critical importance in the development of new pharmacological tools . While the specific biological profile and mechanism of action for this particular compound require further investigation by researchers, its structural design aligns with the principles of diversity-oriented synthesis for creating novel chemical entities . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a probe for exploring new biological targets in areas such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-10-14(19-23-11)18-15(21)12-5-8-20(9-6-12)16(22)13-4-2-3-7-17-13/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQZJQPAVNAOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Chemical Formula C13H14N4O3
Molecular Weight 258.28 g/mol
IUPAC Name This compound
CAS Number 85903-31-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. In particular, studies have shown that similar oxazolo[5,4-d]pyrimidine derivatives can inhibit the growth of several cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and metastatic colon adenocarcinoma (LoVo) .

In vitro assays demonstrated that these compounds could induce apoptosis and inhibit angiogenesis by targeting key signaling pathways such as VEGFR-2 and various kinases (e.g., Aurora A kinase, JAK1, JAK2) . The estimated half-maximal cytotoxic concentrations (CC50) for these compounds were significantly lower than those for standard chemotherapeutics like cisplatin and 5-fluorouracil.

The mechanism underlying the anticancer activity involves:

  • Inhibition of Kinases : Compounds have been shown to inhibit multiple kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : Activation of the caspase cascade leading to programmed cell death.
  • Anti-Angiogenic Effects : Reducing blood supply to tumors by inhibiting angiogenesis.

Case Studies

Several studies have reported on the efficacy of oxazole-containing compounds:

  • Case Study 1 : A study evaluated the cytotoxic effects of a series of oxazolo[5,4-d]pyrimidines on human cancer cell lines. The results indicated that compounds with a methyl group at position 5 exhibited enhanced activity compared to their non-methylated counterparts. The most potent compound showed an IC50 value in the low micromolar range against A549 cells .
  • Case Study 2 : Another investigation focused on the pro-apoptotic effects of these compounds in normal human dermal fibroblasts (NHDF) and murine fibroblasts (L929). It was found that specific derivatives were non-toxic to normal cells while effectively targeting cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Piperidine-Carboxamide Scaffold

The piperidine-4-carboxamide core is a common scaffold in drug discovery. Key analogs and their modifications include:

Compound 1 : 1-(4-Chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
  • Structure : Replaces the pyridine-2-carbonyl group with a 4-chlorobenzoyl moiety.
  • Molecular Formula : C₁₇H₁₈ClN₃O₃
  • Molecular Weight : 347.8 g/mol
  • logP : 2.52 (indicative of moderate lipophilicity)
  • Its higher molecular weight and logP suggest differences in pharmacokinetics, such as tissue penetration or metabolic stability .
Compound 2 : (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • Structure : Features a 4-fluorobenzyl group and a naphthyl-ethyl substituent.
  • Pharmacological Relevance : Reported as a SARS-CoV-2 inhibitor, highlighting the scaffold’s versatility in targeting viral proteases or host receptors. The bulkier naphthyl group may improve hydrophobic interactions but reduce solubility .
Compound 3 : N-(5-Methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide Hydrochloride
  • Structure : Lacks the pyridine-2-carbonyl group, simplifying the molecule.
  • Molecular Weight : 288.32 g/mol (hydrochloride salt)
  • Key Features : The absence of the pyridine moiety reduces hydrogen bond acceptors (from 6 to 4) and polar surface area, likely diminishing interactions with targets requiring aromatic stacking or polar contacts .

Functional Group Comparisons

Compound R₁ (Piperidine N) R₂ (Carboxamide N) Molecular Weight logP Hydrogen Bond Acceptors
Target Compound Pyridine-2-carbonyl 5-Methyl-1,2-oxazol-3-yl ~340–360* ~2.5* 6
Compound 1 4-Chlorobenzoyl 5-Methyl-1,2-oxazol-3-yl 347.8 2.52 6
Compound 2 1-(Naphthalen-1-yl)ethyl 4-Fluorobenzyl ~400–420* ~3.5* 5
Compound 3 None (free piperidine) 5-Methyl-1,2-oxazol-3-yl 288.32 ~1.8* 4

*Estimated based on structural similarity.

Electronic and Steric Effects

  • Pyridine vs. In contrast, the 4-chlorobenzoyl group in Compound 1 introduces a strong electron-withdrawing effect, which may enhance electrophilic reactivity but reduce solubility .
  • Naphthyl vs. Oxazolyl : The naphthyl group in Compound 2 adds significant hydrophobic bulk , likely improving binding to deep protein pockets but increasing metabolic instability. The oxazolyl group in the target compound balances hydrophobicity with hydrogen-bonding capacity .

Pharmacological Implications

  • SARS-CoV-2 Inhibition : Compound 2’s activity suggests that piperidine-4-carboxamides with aromatic/hydrophobic substituents (e.g., naphthyl) may target viral entry or replication machinery. The target compound’s pyridine group could offer similar advantages .
  • Solubility and Bioavailability : Compound 3’s lower molecular weight and logP indicate better aqueous solubility, making it a candidate for oral administration. The target compound’s pyridine group may necessitate formulation adjustments to enhance bioavailability .

Q & A

Q. What are the recommended synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

A multi-step synthesis is typically required, involving:

  • Coupling reactions : Pyridine-2-carbonyl groups can be introduced via amidation or nucleophilic substitution under inert atmospheres. For example, base-catalyzed coupling (e.g., NaH or K2_2CO3_3) in anhydrous DMF or THF improves electrophilic reactivity .
  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the piperidine nitrogen during intermediate steps, followed by acidic deprotection (e.g., TFA) .
  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., 4 hours vs. 24 hours) and enhances purity (≥95%) by minimizing side products, as demonstrated in analogous isoxazole-piperidine hybrids .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

  • X-ray crystallography : Resolves piperidine ring conformation and confirms stereochemistry, as applied to structurally similar 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide .
  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, particularly for distinguishing oxazole and pyridine ring substituents. For example, HMBC correlations between the piperidine C=O and pyridine protons validate the acylpiperidine linkage .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ ion) with <2 ppm error .

Q. What safety protocols are critical for handling this compound during laboratory synthesis?

  • Hazard identification : Similar pyridine-carboxamide derivatives exhibit acute toxicity (oral LD50_{50} >300 mg/kg in rodents) and may cause respiratory irritation .
  • Mitigation : Use fume hoods, nitrile gloves, and closed systems for reactions involving volatile solvents (e.g., CH2_2Cl2_2). Store intermediates at -20°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the drug-likeness and target interactions of this compound?

  • In silico ADMET profiling : Tools like SwissADME predict bioavailability (e.g., AlogP <5, TPSA ~90 Ų) and cytochrome P450 interactions. Molecular docking (AutoDock Vina) identifies potential binding to kinase domains (e.g., EGFR or PI3K) via the pyridine-oxazole pharmacophore .
  • Molecular dynamics simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for in vitro validation .

Q. What strategies address discrepancies in biological activity data between in vitro and early in vivo models?

  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to identify rapid clearance mechanisms (e.g., CYP3A4-mediated oxidation). Adjust dosing regimens or introduce electron-withdrawing groups (e.g., -CF3_3) to improve half-life .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fractions. High PPB (>95%) in rodents may explain reduced efficacy in vivo compared to cell-based assays .

Q. How to design stability studies for this compound under varying storage conditions?

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC-UV (e.g., new peaks at 254 nm indicate hydrolysis of the carboxamide group) .
  • Lyophilization : Improve long-term stability by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .

Data Contradictions and Validation

  • Stereochemical inconsistencies : X-ray data for analogous compounds show axial-equatorial isomerism in the piperidine ring, which may lead to conflicting bioactivity reports. Validate via NOESY NMR .
  • Biological assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP levels for cytotoxicity) to reduce inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.